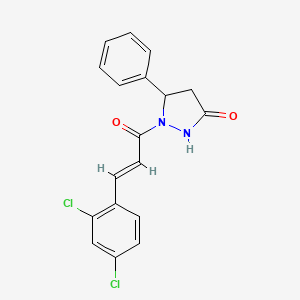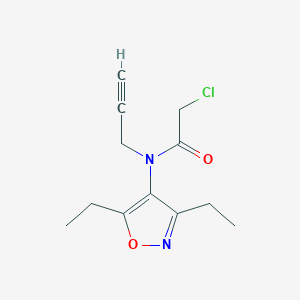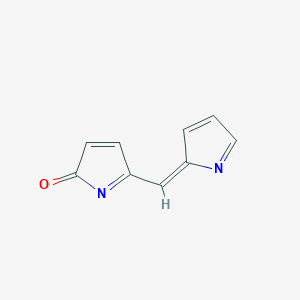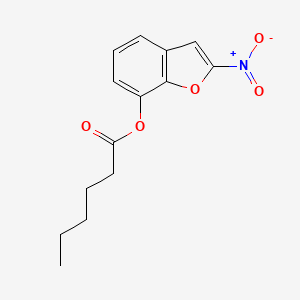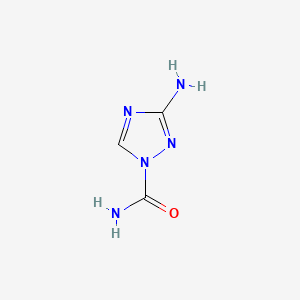
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with formic acid, followed by cyclization to form the triazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as solvent choice and reaction time, is crucial for industrial applications.
化学反応の分析
Types of Reactions
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.
科学的研究の応用
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide has several scientific research applications:
作用機序
The mechanism of action of 3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as catalase, by binding to the active site and preventing substrate access . This inhibition can lead to the accumulation of reactive oxygen species, which can have various biological effects.
類似化合物との比較
Similar Compounds
- 3,6-Diamino-1H-1,2,4-triazolo[4,3-b][1,2,4]triazole
- 3,7-Diamino-7H-1,2,4-triazolo[4,3-b][1,2,4]triazole
- 3,6,7-Triamino-7H-1,2,4-triazolo[4,3-b][1,2,4]triazole
Uniqueness
3-Imino-2,3-dihydro-1H-1,2,4-triazole-1-carboxamide is unique due to its specific structural features and the presence of the imino group, which can influence its reactivity and biological activity
特性
CAS番号 |
89033-07-8 |
|---|---|
分子式 |
C3H5N5O |
分子量 |
127.11 g/mol |
IUPAC名 |
3-amino-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C3H5N5O/c4-2-6-1-8(7-2)3(5)9/h1H,(H2,4,7)(H2,5,9) |
InChIキー |
BYAQWNYPXQRHIC-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=NN1C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


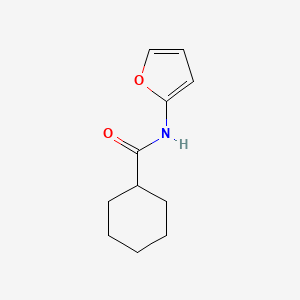
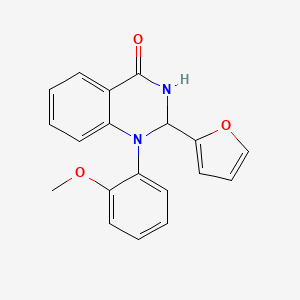
![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
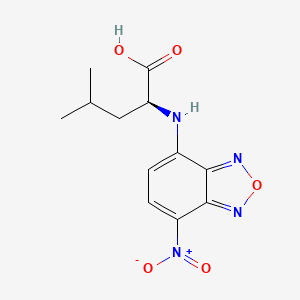
![4-Chloro-5-({[(3,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905102.png)
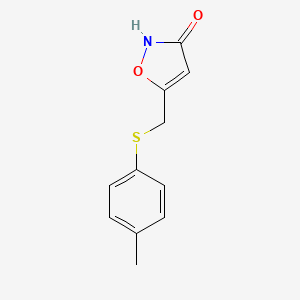
![6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine](/img/structure/B12905110.png)

